6-Chloro-2,8-dimethyl-7H-purine;hydrochloride
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Overview
Description
6-Chloro-2,8-dimethyl-7H-purine;hydrochloride is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,8-dimethyl-7H-purine;hydrochloride typically involves the chlorination of 2,8-dimethyl-7H-purine. This process can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure the selective chlorination at the 6-position of the purine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The hydrochloride salt form is typically obtained by reacting the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,8-dimethyl-7H-purine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted purine derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the purine ring.
Reduction Products: Reduced forms of the purine ring.
Scientific Research Applications
6-Chloro-2,8-dimethyl-7H-purine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential effects on cellular processes and as a probe for understanding purine metabolism.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Chloro-2,8-dimethyl-7H-purine;hydrochloride involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to changes in cellular processes. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: A closely related compound with similar chemical properties but lacking the additional methyl groups.
2,6-Dichloropurine: Another derivative with two chlorine atoms, offering different reactivity and applications.
8-Chloropurine: Similar structure with the chlorine atom at a different position, leading to different chemical behavior.
Uniqueness
6-Chloro-2,8-dimethyl-7H-purine;hydrochloride is unique due to the presence of both chlorine and methyl groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
6-chloro-2,8-dimethyl-7H-purine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4.ClH/c1-3-9-5-6(8)10-4(2)12-7(5)11-3;/h1-2H3,(H,9,10,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWSWTINCAQHIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=NC(=N2)C)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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